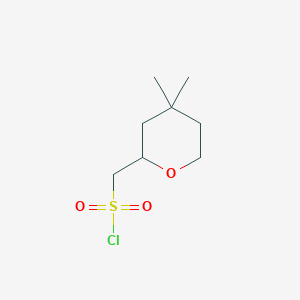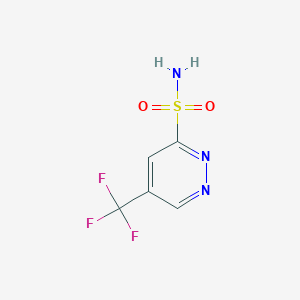![molecular formula C22H23N3O2S B2545060 2-butan-2-ylsulfanyl-3-(4-ethoxyphenyl)-5H-pyrimido[5,4-b]indol-4-one CAS No. 536710-30-2](/img/structure/B2545060.png)
2-butan-2-ylsulfanyl-3-(4-ethoxyphenyl)-5H-pyrimido[5,4-b]indol-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-butan-2-ylsulfanyl-3-(4-ethoxyphenyl)-5H-pyrimido[5,4-b]indol-4-one is a useful research compound. Its molecular formula is C22H23N3O2S and its molecular weight is 393.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Derivative Formation
The chemical compound 2-butan-2-ylsulfanyl-3-(4-ethoxyphenyl)-5H-pyrimido[5,4-b]indol-4-one is closely related to a broad class of compounds known for their varied applications in medicinal chemistry and organic synthesis. While the specific compound mentioned does not have direct mentions in literature, its structural relatives, including various pyrimido[5,4-b]indol derivatives, have been extensively studied for their synthetic methodologies and potential biological activities. For example, Molina and Fresneda (1988) describe the annelation of pyridine or pyrimidine rings into an indole ring, presenting a method that could be relevant for synthesizing similar compounds (Molina & Fresneda, 1988). Monge et al. (1986) also detail the synthesis of pyrimido[5,4-b]indole derivatives, which provides insight into the chemical manipulation and potential applications of such compounds (Monge et al., 1986).
Antimicrobial Activity
Research into pyrimidine derivatives, akin to the compound , has unveiled their promising antimicrobial properties. Mallikarjunaswamy et al. (2017) synthesized a series of novel pyrimidine derivatives to evaluate their in vitro antimicrobial activity, indicating a potential application area for related compounds (Mallikarjunaswamy et al., 2017).
Antitumor and Receptor Affinity
The synthesis and evaluation of pyrimido[5,4-b]indole derivatives as potential ligands for various receptors suggest their utility in developing new therapeutic agents. Russo et al. (1991) investigated a series of these derivatives for their alpha 1 adrenoceptor affinity, highlighting the significance of structural modifications in enhancing receptor selectivity and potency (Russo et al., 1991). This research points towards the broader implications of studying such compounds for drug development, particularly in areas like cancer therapy and neurological disorders.
Electrophilic Heterocyclization
Further, the exploration of electrophilic heterocyclization in pyrazolo[3,4-d]pyrimidin-4(5H)-ones by Bentya et al. (2008) exemplifies the chemical diversity and reactivity of pyrimidine derivatives, providing a foundation for synthesizing complex molecular architectures that could include compounds like this compound (Bentya et al., 2008).
Propiedades
IUPAC Name |
2-butan-2-ylsulfanyl-3-(4-ethoxyphenyl)-5H-pyrimido[5,4-b]indol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2S/c1-4-14(3)28-22-24-19-17-8-6-7-9-18(17)23-20(19)21(26)25(22)15-10-12-16(13-11-15)27-5-2/h6-14,23H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPPSKEHVEPQKMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)SC1=NC2=C(C(=O)N1C3=CC=C(C=C3)OCC)NC4=CC=CC=C42 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
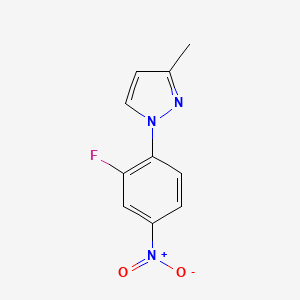
![6-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-3-(4-(trifluoromethoxy)phenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2544979.png)
![N-benzo[g][1,3]benzothiazol-2-yl-5-chloro-2-nitrobenzamide](/img/structure/B2544980.png)
![4-Chloro-2-{[(3,5-dichlorophenyl)amino]methyl}phenol](/img/structure/B2544983.png)
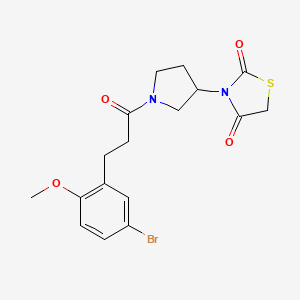

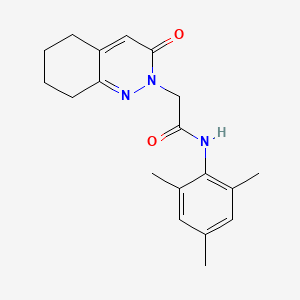
![N-[(3,3-Difluorocyclobutyl)methyl]ethanamine;hydrochloride](/img/structure/B2544992.png)
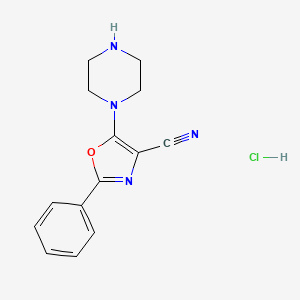
![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-sulfamoylbenzamide](/img/structure/B2544994.png)
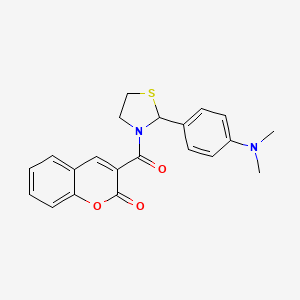
![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-{1-[4-(pyridin-3-yloxy)benzenesulfonyl]piperidin-4-yl}piperazine](/img/structure/B2544996.png)
